molecular formula C7H10N4O B11770108 4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide

4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide

Cat. No.: B11770108
M. Wt: 166.18 g/mol
InChI Key: IGYRCPJMISNIFD-UHFFFAOYSA-N
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Description

4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis of similar imidazole derivatives often involves scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce various N-substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can stimulate AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . This activation can lead to various downstream effects, including increased glucose uptake and fatty acid oxidation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropyl group in 4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide distinguishes it from other similar compounds. This structural feature can influence its chemical reactivity and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

4-amino-2-cyclopropyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C7H10N4O/c8-5-4(6(9)12)10-7(11-5)3-1-2-3/h3H,1-2,8H2,(H2,9,12)(H,10,11)

InChI Key

IGYRCPJMISNIFD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C(N2)C(=O)N)N

Origin of Product

United States

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